molecular formula C22H20N2O5S2 B6568531 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946267-86-3

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B6568531
CAS RN: 946267-86-3
M. Wt: 456.5 g/mol
InChI Key: FSMQZWLPKGYQNV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a thiophene ring, a tetrahydroquinoline ring, and a benzodioxine ring .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy . Computational methods like DFT could also be used to predict the molecule’s geometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the thiophene-2-carbonyl moiety might be reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound. These properties could be predicted using computational chemistry or determined experimentally .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. As an example, some thiophene derivatives have been shown to inhibit certain enzymes, which could potentially influence cellular processes .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through toxicological studies. It’s important to note that some thiophene derivatives can cause skin and eye irritation .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its biological activity .

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c25-22(21-4-2-12-30-21)24-9-1-3-15-5-6-16(13-18(15)24)23-31(26,27)17-7-8-19-20(14-17)29-11-10-28-19/h2,4-8,12-14,23H,1,3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMQZWLPKGYQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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